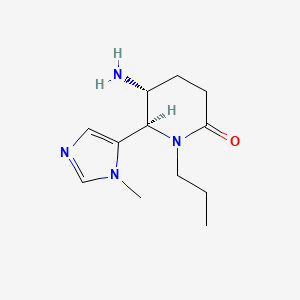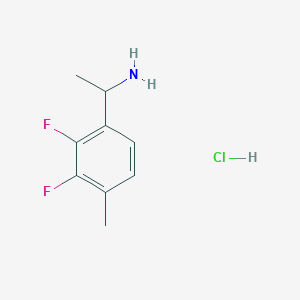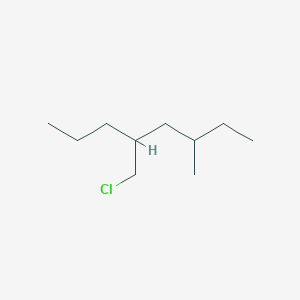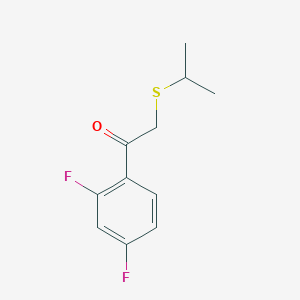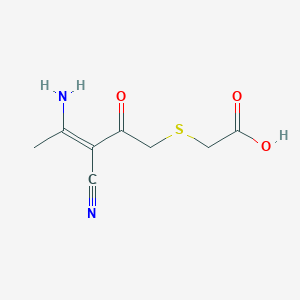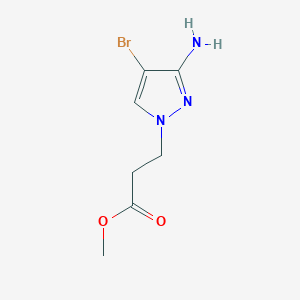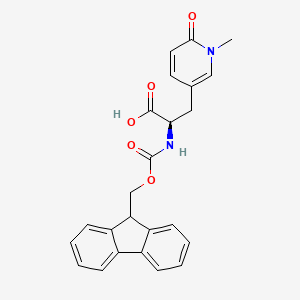
4-(Bromomethyl)-1,1,1-trifluorohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1,1,1-trifluorohexane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1,1-trifluorohexane typically involves the bromination of 1,1,1-trifluorohexane. This can be achieved through a free radical bromination process using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
科学的研究の応用
4-(Bromomethyl)-1,1,1-trifluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: The compound is used as an intermediate in the production of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of 4-(Bromomethyl)-1,1,1-trifluorohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
類似化合物との比較
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
1-Bromo-4-fluorobenzene: Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Bromomethyl)-1,1,1-trifluorohexane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability compared to other brominated or fluorinated compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science .
特性
分子式 |
C7H12BrF3 |
|---|---|
分子量 |
233.07 g/mol |
IUPAC名 |
4-(bromomethyl)-1,1,1-trifluorohexane |
InChI |
InChI=1S/C7H12BrF3/c1-2-6(5-8)3-4-7(9,10)11/h6H,2-5H2,1H3 |
InChIキー |
GHPYEXORQHCRRA-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


